2-Phenoxybenzamide

Antiplasmodial Structure-Activity Relationship Lead Optimization

2-Phenoxybenzamide (CAS 72084-13-0) is a synthetic diaryl ether carboxamide (C13H11NO2, MW 213.23 g/mol) that serves as the core scaffold for a class of antiplasmodial agents identified from the Medicines for Malaria Venture (MMV) Malaria Box Project. The compound itself is an early lead structure (MMV030666) which has been characterized as having multi-stage inhibitory activity against various strains of Plasmodium falciparum, including asexual blood stages, sexual stages, and liver stages.

Molecular Formula C13H11NO2
Molecular Weight 213.23 g/mol
CAS No. 72084-13-0
Cat. No. B1622244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenoxybenzamide
CAS72084-13-0
Molecular FormulaC13H11NO2
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC=C2C(=O)N
InChIInChI=1S/C13H11NO2/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H,(H2,14,15)
InChIKeyCJCOBMTYEDBBSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenoxybenzamide (CAS 72084-13-0) Procurement Specification and Chemical Class Overview


2-Phenoxybenzamide (CAS 72084-13-0) is a synthetic diaryl ether carboxamide (C13H11NO2, MW 213.23 g/mol) that serves as the core scaffold for a class of antiplasmodial agents identified from the Medicines for Malaria Venture (MMV) Malaria Box Project [1]. The compound itself is an early lead structure (MMV030666) which has been characterized as having multi-stage inhibitory activity against various strains of Plasmodium falciparum, including asexual blood stages, sexual stages, and liver stages [1]. Its scientific value derives from a well-defined position as a mature, experimentally characterized starting point for structure-activity relationship (SAR) optimization, rather than as a final drug candidate.

Why Generic Substitution of 2-Phenoxybenzamide is Not Supported by Evidence


Simple interchange of 2-phenoxybenzamide with its positional isomers or close analogs is not scientifically valid because small structural perturbations profoundly alter both the efficacy and safety profile of the compound. For example, replacement of the 4-fluorophenoxy substituent on compound 1 with a 4-phenoxy group decreases antiplasmodial activity significantly, with IC50 values shifting from 0.4134 µM to ~1 µM [1]. Furthermore, the biological activity of 3- and 4-substituted phenoxybenzamides diverges sharply from the 2-substituted scaffold: these isomers are predominantly explored as selective inhibitors of mono-ADP-ribosyltransferase PARP10 (IC50 values of 230-330 nM) [2], a completely distinct pharmacological target from the plasmodial mechanism of 2-phenoxybenzamide. This target-sensitivity to substitution position underscores why a procurement specification based purely on the 'phenoxybenzamide' substructure class would introduce an unquantified risk of selecting a compound with irrelevant or misleading biological activity.

2-Phenoxybenzamide (CAS 72084-13-0) Quantitative Differentiation Evidence Versus Closest Analogs


Structure-Guided Activity Optimization: 1.8-Fold Improvement in Antiplasmodial IC50 Over Lead Compound

In a direct head-to-head comparison, the lead 2-phenoxybenzamide scaffold 1 was optimized to produce derivative 20, a 3-trifluoromethyl-4-fluorophenoxy variant. This optimization yielded an improvement in antiplasmodial activity: compound 20 exhibited an IC50 of 0.2690 µM against the P. falciparum NF54 strain, compared to 0.4134 µM for the parent compound 1 [1].

Antiplasmodial Structure-Activity Relationship Lead Optimization

Selectivity Index Enhancement: Over 45% Improvement in Parasite-to-Cell Cytotoxicity Window

Beyond raw potency, the selectivity index (SI) of compound 20 was reported as 460, a marked enhancement over the SI of 316.9 for lead compound 1 when both were evaluated against the same L-6 rat myoblast cell line [1]. This represents a 45% increase in the therapeutic window, where cytotoxicity to mammalian cells is reduced relative to the antiplasmodial activity. Although these values are not directly benchmarked against marketed antimalarials in the same publication, they contextualize the scaffold's potential for further development.

Cytotoxicity Selectivity Index Drug Safety

Physicochemical Property Optimization: Log P Reduction from 6.44 to 5.56

Lead compound 1 exhibits a high calculated log P of 6.44, a lipophilicity value that is generally outside the preferred range for orally bioavailable drugs. SAR exploration identified the N-[4-(4-pivaloylpiperazinyl)phenyl] benzamide derivative 39, which demonstrated a meaningful reduction in log P to 5.56 and a slight improvement in ligand efficiency (LE = 0.236 vs. 0.214 kcal/mol/HA) [1]. This provides a clear synthetic handle for modulating physicochemical properties while maintaining biological activity.

Physicochemical Properties Lipophilicity Drug-likeness

CYP3A4 Inhibition Liability: 27-Percentage-Point Reduction Achievable Within the Series

Lead compound 1 was experimentally determined to cause 87% inhibition of CYP3A4, a major hepatic drug-metabolizing enzyme and a significant drug-drug interaction risk. In the same assay system, derivative 55 demonstrated only 60% CYP3A4 inhibition [1]. This 27-percentage-point reduction represents a substantial mitigation of a key safety liability within the 2-phenoxybenzamide class.

Drug Metabolism CYP450 Inhibition Drug-Drug Interaction

Replacement of Diarylether with Diarylthioether: Selectivity Index Surpasses 850 with Improved Potency

In a subsequent 2022 study, the 2-phenoxybenzamide scaffold was further optimized by replacing the diarylether substructure with a diarylthioether. This modification produced a compound with an antiplasmodial activity superior to lead 1 and a selectivity index exceeding 850 [1]. This demonstrates that the core 2-phenoxybenzamide architecture supports productive bioisosteric replacement strategies, extending the series' chemical space beyond the parent compound.

Bioisostere Replacement Selectivity Index Cytotoxicity

Paradigm-Specific Scaffold Differentiation: Antiplasmodial vs. PARP10 Inhibition Determined by Substitution Position

The biological application of phenoxybenzamide scaffolds is entirely dictated by substitution pattern. 4-Phenoxybenzamide derivatives such as OUL35 exhibit potent and selective inhibition of PARP10 (IC50 = 330 nM), while 3- and 4-substituted analogues have been optimized to IC50 values of 230 nM against the same target [2]. By contrast, 2-phenoxybenzamide (MMV030666) shows no reported PARP activity and instead demonstrates multi-stage antiplasmodial activity. No data exists showing any 2-substituted phenoxybenzamide possessing significant PARP10 inhibitory activity, underscoring a profound paradigm-selective differentiation.

Target Selectivity PARP Inhibition Chemical Biology

2-Phenoxybenzamide (72084-13-0) Evidence-Backed Application Scenarios for Procurement Specialists


Malaria Drug Discovery: Lead Expansion and Backup Series Synthesis

Given the well-characterized SAR around the 2-phenoxybenzamide scaffold established by Hermann et al. [1], procurement teams supporting malaria drug discovery can confidently source this compound as a starting point or reference standard. The series demonstrates quantifiable improvements in potency (IC50 from 0.4134 µM to 0.2690 µM), selectivity index (316.9 to over 460), and CYP3A4 liability (87% to 60% inhibition) via targeted chemical modification, providing a data-rich foundation for further medicinal chemistry optimization.

Multi-Stage Parasite Biology Research Tools

The unique multi-stage activity reported for MMV030666 against asexual blood stages, sexual gametocytes, and liver schizont stages of P. falciparum [1] makes this compound a logical procurement choice for laboratories investigating parasite transmission biology or seeking chemical probes active across multiple life cycle stages. This multi-stage feature is explicitly not shared by conventional antimalarials like artemisinin or chloroquine, which primarily target blood stages.

Chemical Biology Tool for Differentiating Phenoxybenzamide Paradigms

For institutions investigating ADP-ribosyltransferase biology or conducting high-throughput screening, procuring 2-phenoxybenzamide alongside its 4-substituted isomer enables direct experimental verification of substitution-dependent target selectivity. As shown in Section 3, 4-substituted phenoxybenzamides inhibit PARP10 (IC50 = 230-330 nM) [2], while the 2-substituted compound targets Plasmodium parasites, making this a valuable isomeric pair for selectivity profiling and chemical biology studies.

Reference Standard for Physicochemical and ADME Assay Calibration

Given its extensively characterized property profile—including calculated log P (6.44), log D7.4, ligand efficiency (0.214 kcal/mol/HA), passive permeability (2.37 × 10⁻⁶ cm/s), and CYP3A4 inhibition (87%) [1]—2-phenoxybenzamide compound 1 serves as a well-documented reference compound for calibrating in-house ADME assay systems, particularly for research groups working within the diaryl ether chemical space.

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